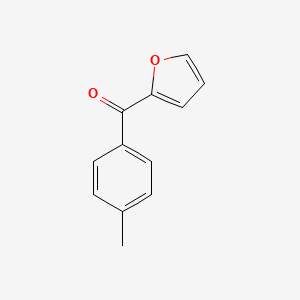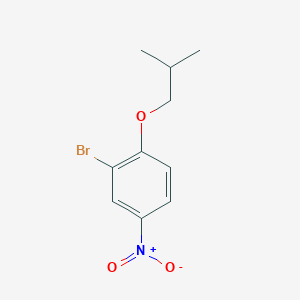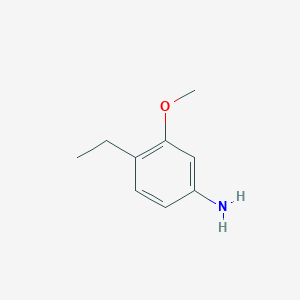
2-溴-1,3-苯并恶唑
描述
2-Bromo-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1,3-benzoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
苯并恶唑衍生物,包括2-溴-1,3-苯并恶唑,已被发现具有显著的抗菌活性。 它们已针对各种革兰氏阳性和革兰氏阴性细菌以及真菌菌株进行测试 . 发现吸电子基团的存在可以提高对某些物种的抗菌活性 .
抗癌活性
苯并恶唑衍生物也因其抗癌活性而被研究。 它们被发现对人结直肠癌(HCT116)癌细胞系表现出有希望的结果 . 某些衍生物对肺癌、乳腺癌和结肠癌细胞的生长抑制几乎相同 .
抗炎作用
据报道,苯并恶唑衍生物具有抗炎作用 . 这使得它们成为开发新型抗炎药物的潜在候选者。
抗真菌活性
苯并恶唑化合物已显示出有效的抗真菌活性。 例如,某些化合物对白色念珠菌和黑曲霉表现出显着活性 .
酶抑制
这些衍生物可以靶向各种酶或蛋白质,例如 DNA 拓扑异构酶、蛋白激酶、组蛋白脱乙酰酶、环氧合酶、胆碱酯酶等,这些酶或蛋白质参与癌症形成和增殖的途径 .
抗氧化作用
苯并恶唑衍生物已被发现具有抗氧化作用 . 这种特性在治疗由氧化应激引起的疾病方面可能是有益的。
抗帕金森病活性
抑制丙型肝炎病毒
安全和危害
Safety information for 2-Bromo-1,3-benzoxazole indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
2-Bromo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including 2-Bromo-1,3-benzoxazole, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal species . Some compounds have also demonstrated potent anticancer activity in comparison to 5-fluorouracil .
生化分析
Biochemical Properties
2-Bromo-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, 2-Bromo-1,3-benzoxazole interacts with fungal enzymes, disrupting their metabolic processes and leading to antifungal effects . The compound also shows potential in inhibiting cancer cell proliferation by interacting with proteins involved in cell cycle regulation .
Cellular Effects
2-Bromo-1,3-benzoxazole affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with metabolic pathways, inhibiting growth and proliferation . In cancer cells, 2-Bromo-1,3-benzoxazole affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and induction of apoptosis . These effects highlight the compound’s potential as an antimicrobial and anticancer agent.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1,3-benzoxazole involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. For example, it binds to bacterial enzymes involved in cell wall synthesis, preventing the formation of peptidoglycan and leading to cell death . In cancer cells, 2-Bromo-1,3-benzoxazole interacts with proteins that regulate the cell cycle, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,3-benzoxazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2-Bromo-1,3-benzoxazole can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer effects without significant toxicity . At higher doses, 2-Bromo-1,3-benzoxazole can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-Bromo-1,3-benzoxazole is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. The interaction of 2-Bromo-1,3-benzoxazole with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing cellular function .
Transport and Distribution
The transport and distribution of 2-Bromo-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. For example, in bacterial and fungal cells, 2-Bromo-1,3-benzoxazole can accumulate at the site of infection, enhancing its antimicrobial effects . In cancer cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression and cell cycle regulation .
Subcellular Localization
The subcellular localization of 2-Bromo-1,3-benzoxazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, in cancer cells, 2-Bromo-1,3-benzoxazole can localize to the nucleus, where it interacts with DNA and regulatory proteins to induce apoptosis . This subcellular localization is essential for the compound’s therapeutic effects.
属性
IUPAC Name |
2-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSUVHHASUJZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559668 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-30-1 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


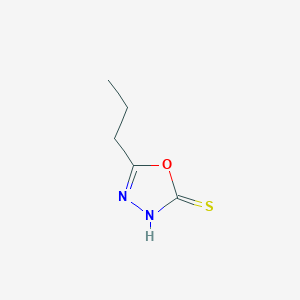
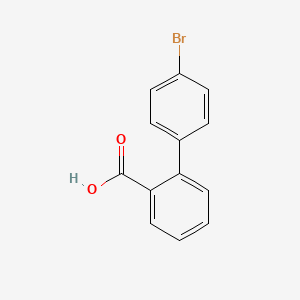
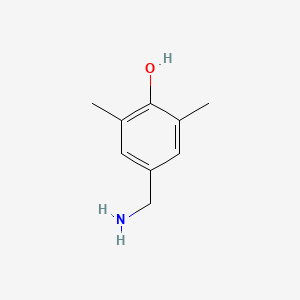


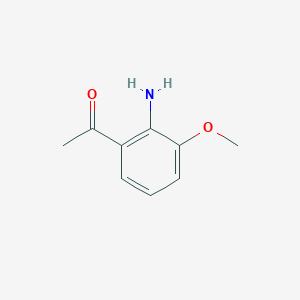
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)
